The primary source of MI-3 is derived from studies focusing on mesoionic compounds within the 1,3-thiazole-5-thiolate system. Research indicates that MI-3 exhibits notable thermal and kinetic behaviors influenced by its aromatic substitutes, as explored in various scientific studies . Mesoionic compounds like MI-3 are typically classified based on their structural characteristics, which include the presence of both cationic and anionic components within a single molecule, leading to unique properties that distinguish them from traditional ionic compounds.
The synthesis of MI-3 has been explored through multiple methodologies, with solid-state synthesis being one prominent approach. For instance, the preparation of hybrid compounds such as (Ph4P)MI3 (where M can be elements like Europium, Strontium, or Tin) has been achieved through solid-state reactions involving the appropriate metal halides and phosphonium salts .
The molecular structure of MI-3 is characterized by a mesoionic framework that includes both cationic and anionic components. The arrangement allows for significant delocalization of electrons across the structure, contributing to its stability and reactivity.
MI-3 participates in several chemical reactions that showcase its reactivity profile. These reactions often involve coordination with other metal ions or organic ligands.
The mechanism of action for MI-3 primarily revolves around its ability to act as a ligand in coordination chemistry. This involves:
Studies employing computational chemistry methods have provided insights into the electronic distribution within MI-3, supporting its role as an effective ligand in various chemical environments .
MI-3 possesses distinct physical and chemical properties that make it suitable for various applications.
MI-3 has found diverse applications across several scientific fields:
The interaction between menin and Mixed Lineage Leukemia fusion proteins represents a pivotal oncogenic mechanism in acute leukemias. Chromosomal translocations involving the Mixed Lineage Leukemia gene (located at 11q23) generate chimeric proteins that retain the N-terminal region of Mixed Lineage Leukemia (approximately 1,400 amino acids) fused to one of over 80 partner proteins. These fusion proteins dysregulate transcriptional programs that block hematopoietic differentiation and promote leukemogenesis. Menin, a nuclear scaffold protein encoded by the Multiple Endocrine Neoplasia type 1 gene, binds directly to the N-terminal portion of Mixed Lineage Leukemia and Mixed Lineage Leukemia fusion proteins via two conserved menin-binding motifs (menin-binding motif 1 and menin-binding motif 2). This interaction recruits the Mixed Lineage Leukemia complex to chromatin, facilitating histone H3 lysine 4 methylation at target gene promoters and aberrant activation of pro-leukemic genes such as Homeobox A9 and Meis Homeobox 1. Genetic disruption of this interaction abrogates oncogenic transformation in vivo, validating it as a therapeutic target [1] [2] [5].
Table 1: Key Characteristics of Mixed Lineage Leukemia-Rearranged Leukemias
| Feature | Detail |
|---|---|
| Prevalence | 5–10% of adult acute leukemias; ~70% of infant acute leukemias |
| Prognosis | Poor: ~35% 5-year overall survival rate with conventional therapies |
| Molecular Mechanism | Menin-dependent stabilization of Mixed Lineage Leukemia fusion complexes at chromatin |
| Critical Downstream Targets | Homeobox A9, Meis Homeobox 1, Homeobox A10, Cyclin-Dependent Kinase 6 |
| Functional Consequence | Blocked differentiation, enhanced self-renewal, leukemic stem cell maintenance |
Mixed Lineage Leukemia-rearranged leukemias exhibit resistance to conventional chemotherapy, creating an urgent need for targeted therapies. The menin-Mixed Lineage Leukemia interaction presents an ideal vulnerability because: (1) It is structurally defined by a deep pocket on menin that accommodates Mixed Lineage Leukemia menin-binding motif 1; (2) It is essential across diverse Mixed Lineage Leukemia fusions (nuclear partners like Mixed Lineage Leukemia-MLLT3 and cytoplasmic partners like Mixed Lineage Leukemia-AF1P) and leukemia subtypes (acute myeloid leukemia and acute lymphoblastic leukemia); (3) Disruption selectively affects leukemic cells while sparing normal hematopoiesis, as demonstrated by conditional menin knockout studies; and (4) Pharmacologic inhibition reverses the differentiation block and downregulates leukemogenic transcription programs. Preclinical evidence confirms that small molecules occupying the menin menin-binding motif binding site displace Mixed Lineage Leukemia fusion proteins from chromatin, leading to reduced histone H3 lysine 4 methylation and transcriptional silencing of Homeobox genes [1] [2] [5].
The development of menin-Mixed Lineage Leukemia inhibitors progressed through iterative structure-based drug design. Initial high-throughput screening using fluorescence polarization assays identified thienopyrimidine-based compounds as weak inhibitors (e.g., MI-1, half-maximal inhibitory concentration = 1.9 μM). Medicinal chemistry optimization focused on two regions: modifications at the R1 position (alkyl substituents) and R2 position (heterocyclic rings). Introducing a dimethyl-thiazoline group at R2 and an n-propyl group at R1 yielded MI-2 (half-maximal inhibitory concentration = 446 ± 28 nM) and MI-3 (half-maximal inhibitory concentration = 648 ± 25 nM), representing the first generation of nanomolar inhibitors. Isothermal titration calorimetry confirmed direct binding to menin with dissociation constants of 158 nM for MI-2 and 201 nM for MI-3. Crucially, these compounds showed no activity against menin mutants lacking Mixed Lineage Leukemia binding capacity, confirming target specificity. MI-3 emerged as a critical chemical tool for in vitro proof-of-concept studies due to its established mechanism and selectivity profile [2] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6